N-[2-(pyridin-4-yl)ethyl]-4-(pyrimidin-2-ylamino)butanamide
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Overview
Description
N-[2-(PYRIDIN-4-YL)ETHYL]-4-[(PYRIMIDIN-2-YL)AMINO]BUTANAMIDE is a complex organic compound that features both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(PYRIDIN-4-YL)ETHYL]-4-[(PYRIMIDIN-2-YL)AMINO]BUTANAMIDE typically involves the reaction of pyridine and pyrimidine derivatives under specific conditions. One common method involves the use of N-hetaryl ureas and alcohols in a catalyst-free environment . The reaction proceeds through the intermediate formation of hetaryl isocyanates, which then react with the alcohols to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(PYRIDIN-4-YL)ETHYL]-4-[(PYRIMIDIN-2-YL)AMINO]BUTANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-[2-(PYRIDIN-4-YL)ETHYL]-4-[(PYRIMIDIN-2-YL)AMINO]BUTANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[2-(PYRIDIN-4-YL)ETHYL]-4-[(PYRIMIDIN-2-YL)AMINO]BUTANAMIDE exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to DNA or proteins, altering their function and leading to various biological outcomes. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Shares the pyridine ring but differs in the overall structure.
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: Contains both pyridine and pyrimidine rings but with different substituents.
Uniqueness
N-[2-(PYRIDIN-4-YL)ETHYL]-4-[(PYRIMIDIN-2-YL)AMINO]BUTANAMIDE is unique due to its specific combination of pyridine and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H19N5O |
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Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-(2-pyridin-4-ylethyl)-4-(pyrimidin-2-ylamino)butanamide |
InChI |
InChI=1S/C15H19N5O/c21-14(17-12-6-13-4-10-16-11-5-13)3-1-7-18-15-19-8-2-9-20-15/h2,4-5,8-11H,1,3,6-7,12H2,(H,17,21)(H,18,19,20) |
InChI Key |
UGOHUTLPZRBZGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NCCCC(=O)NCCC2=CC=NC=C2 |
Origin of Product |
United States |
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